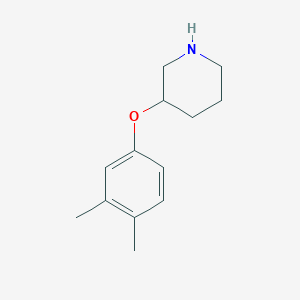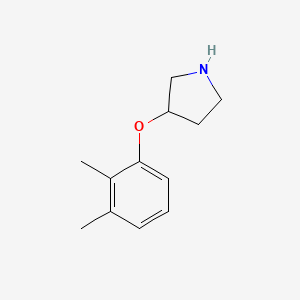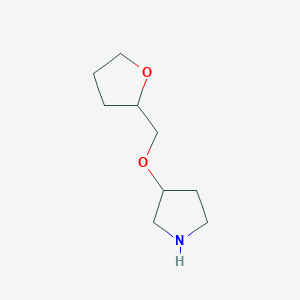![molecular formula C16H15N3O2S B1388846 N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1146289-98-6](/img/structure/B1388846.png)
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Overview
Description
“N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the CAS Number: 1146289-98-6 . It has a molecular weight of 313.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methylfuran-2-yl group, a benzamide group, and a 2-sulfanyl-1H-imidazol-1-yl group . The InChI Code for this compound is 1S/C16H15N3O2S/c1-11-5-6-14 (21-11)10-18-15 (20)12-3-2-4-13 (9-12)19-8-7-17-16 (19)22/h2-9H,10H2,1H3, (H,17,22) (H,18,20) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 313.38 .Scientific Research Applications
5-MFM-3-SI has been widely studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 5-MFM-3-SI has been shown to have potential therapeutic applications in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
The exact mechanism of action of 5-MFM-3-SI is not yet fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of enzymes involved in the inflammatory process and by modulating the expression of genes related to inflammation. In addition, 5-MFM-3-SI has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to be involved in the development of various diseases.
Biochemical and Physiological Effects
5-MFM-3-SI has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-MFM-3-SI inhibits the activity of enzymes involved in the inflammatory process, such as cyclooxygenase-2 and lipoxygenase. In addition, 5-MFM-3-SI has been found to modulate the expression of genes related to inflammation, such as tumor necrosis factor-α and interleukin-6. In vivo studies have also shown that 5-MFM-3-SI exhibits anti-inflammatory, antioxidant, and anti-cancer activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-MFM-3-SI for laboratory experiments is its high solubility in aqueous media. This makes it easy to work with and allows for the study of its biological activities in a variety of cell types. However, one of the main limitations of using 5-MFM-3-SI for laboratory experiments is its relatively low stability in aqueous media. This can make it difficult to maintain the compound’s activity over time.
Future Directions
As 5-MFM-3-SI is a novel compound, there are many potential future directions for research. These include further studies to elucidate its mechanism of action, to investigate its potential therapeutic applications in the treatment of various diseases, and to develop novel formulations of the compound for use in laboratory experiments. In addition, further studies are needed to investigate the potential toxicological effects of 5-MFM-3-SI and its possible interactions with other drugs. Finally, further studies are needed to explore the potential applications of 5-MFM-3-SI in industry, such as its use as a food additive or preservative.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-5-6-14(21-11)10-18-15(20)12-3-2-4-13(9-12)19-8-7-17-16(19)22/h2-9H,10H2,1H3,(H,17,22)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSCGNFLIVSNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)

![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)


![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)
